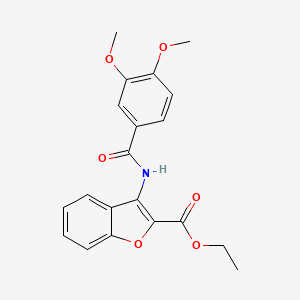

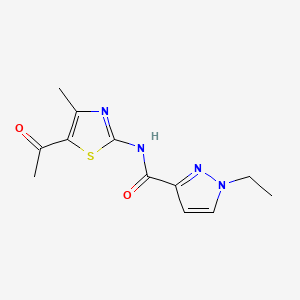

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran-3-carboxylate esters are a class of heterocyclic compounds that have been identified as promising drug candidates . They show a broad range of biological activity, which motivates significant interest of researchers toward this class of heterocycles .

Synthesis Analysis

Benzofuran-3-carboxylate esters can be synthesized by various methods. One of the methods involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Molecular Structure Analysis

The molecular structure of benzofuran-3-carboxylate esters is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran-3-carboxylate esters can vary depending on the specific compound. For example, Ethyl benzofuran-3-carboxylate has a molecular weight of 190.20 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a compound that has been explored for its chemical synthesis and properties in various research contexts. For instance, a study by Gao et al. (2011) detailed a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the chemical versatility of related benzofuran compounds in producing a series of novel derivatives through a one-pot reaction process (Gao, Liu, Jiang, & Li, 2011).

Yamashita et al. (1995) demonstrated a one-step synthesis of 2-substituted cyclopenta[b]benzofuran-3-ol derivatives from 3-substituted coumarins, further exemplifying the compound's potential as a precursor in synthetic organic chemistry (Yamashita, Okuyama, Kawasaki, & Ohta, 1995).

Biological Activities

Research has also delved into the potential biological activities of compounds structurally related to this compound. A study by Mubarak et al. (2007) synthesized new benzofuran derivatives to test their in vitro anti-HIV activities, showcasing the therapeutic potential of benzofuran compounds in antiviral applications (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Crystal Structure and Interactions

The crystal structures of related benzofuran compounds have been studied to understand their molecular interactions. For example, Choi et al. (2009) prepared a title compound by alkaline hydrolysis of a related ethyl acetate and analyzed its crystal structure, which revealed intermolecular hydrogen bonds linking molecules into centrosymmetric dimers (Choi, Seo, Son, & Lee, 2009).

Amide Formation Mechanism

Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media, a reaction relevant to the synthesis and modification of compounds like this compound, providing insights into bioconjugation techniques in aqueous environments (Nakajima & Ikada, 1995).

Zukünftige Richtungen

Benzofuran-3-carboxylate esters have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

Wirkmechanismus

Mode of Action

Benzofuran compounds are known to interact with various biological targets and can exhibit a range of activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Result of Action

The molecular and cellular effects of Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate’s action are currently unknown

Eigenschaften

IUPAC Name |

ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-14(13)27-18)21-19(22)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRPFYYYBRRPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)

![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)

![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2886365.png)

![7-(3,4-difluorophenyl)-3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886366.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)

![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)

![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)